molecular formula C15H14N2O3S2 B2817083 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 895452-10-5

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2817083
CAS No.: 895452-10-5
M. Wt: 334.41
InChI Key: WHIRDAKJGJMYHI-NXVVXOECSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It has a benzothiazole core, modified with methoxy groups and a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:

  • Formation of the Benzothiazole Core: : This involves the cyclization of appropriate precursor molecules under acidic conditions, typically using sulfur sources such as thionyl chloride.

  • Introduction of Methoxy Groups: : Methoxy groups are introduced via methylation reactions, often using methyl iodide in the presence of a base like sodium hydride.

  • Attachment of the Thiophene Moiety: : This step often involves coupling reactions such as Suzuki or Stille coupling, employing palladium catalysts to link the thiophene-2-carboxamide to the benzothiazole core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might be scaled up using continuous flow techniques to ensure consistent quality and yield. Automated systems can manage the precise conditions required for each step, such as temperature control and reagent addition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can be performed to modify the nitrogen or sulfur functionalities. Reducing agents like lithium aluminum hydride are often used.

  • Substitution: : Electrophilic substitution reactions can occur on the benzothiazole ring. Halogenation with agents like bromine can introduce bromine atoms at specific positions.

Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid, elevated temperatures.

  • Reduction: : Lithium aluminum hydride in ether, low temperatures.

  • Substitution: : Bromine in chloroform, ambient temperature.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Reduced amine or thioether derivatives.

  • Substitution: : Halogenated benzothiazoles.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules through its reactive functional groups.

Biology

In biological research, it serves as a probe for studying enzyme interactions, particularly those involving thiazole or thiophene functional groups.

Medicine

Its derivatives are investigated for potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In material sciences, it’s used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-cancer activity is often linked to its ability to inhibit key enzymes involved in cell proliferation. The methoxy and thiophene groups may participate in binding interactions, enhancing selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4,5-dimethoxy-2-methylbenzo[d]thiazol-3(2H)-ylidene)thiophene-2-carboxamide

  • (Z)-N-(6,7-dimethoxy-4-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide offers unique electronic properties due to the specific positions of its methoxy groups, which can influence its interaction with biological targets and its behavior in electronic applications. Its structural configuration also provides a distinct profile in chemical reactivity, making it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-17-9-7-10(19-2)11(20-3)8-13(9)22-15(17)16-14(18)12-5-4-6-21-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRDAKJGJMYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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